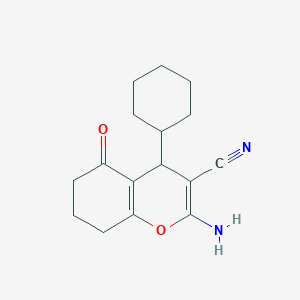

2-Amino-4-cyclohexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-4-cyclohexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4H-chromene derivative characterized by a cyclohexyl substituent at position 4, an amino group at position 2, a carbonyl group at position 5, and a nitrile moiety at position 2. Its synthesis typically involves multicomponent reactions using cyclohexane-1,3-dione, aldehydes, and malononitrile derivatives under catalytic conditions. The cyclohexyl group imparts significant steric bulk and lipophilicity, influencing both its physicochemical properties and reactivity .

Properties

IUPAC Name |

2-amino-4-cyclohexyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-9-11-14(10-5-2-1-3-6-10)15-12(19)7-4-8-13(15)20-16(11)18/h10,14H,1-8,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALICDPMBCJAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole-Catalyzed Three-Component Condensation

A widely adopted method involves the imidazole-mediated multicomponent reaction (MCR) of cyclohexyl aldehyde, malononitrile, and 1,3-cyclohexanedione. As reported by Khan et al., this protocol employs 20 mol% imidazole in ethanol under reflux conditions, achieving yields of 81–86% within 1.5–2 hours. The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of 1,3-cyclohexanedione and subsequent cyclization (Figure 1).

Key Advantages :

-

Metal-free conditions reduce purification challenges.

-

Ethanol as a green solvent aligns with sustainable chemistry principles.

Limitations :

-

Prolonged reflux increases energy consumption.

-

Limited substrate scope for sterically hindered aldehydes.

Sodium Carbonate-Mediated Aqueous Synthesis

An alternative one-pot methodology utilizes sodium carbonate (Na₂CO₃) in aqueous media at room temperature. This approach condenses cyclohexyl aldehyde, malononitrile, and resorcinol derivatives, achieving 78–85% yields within 2 hours. The absence of organic solvents simplifies waste management, while the mild basicity of Na₂CO₃ minimizes side reactions.

Optimized Conditions :

-

Catalyst Loading : 0.5 mmol Na₂CO₃ per 2 mmol aldehyde.

-

Solvent : Water, enabling facile product isolation via filtration.

Tungstate-Based Catalytic Systems for Tandem Oxidation-Condensation

A novel approach described by Nature Communications employs a multifunctional catalyst, (γ-Fe₂O₃-Im-Py)₂WO₄, for tandem oxidation-condensation reactions. Starting from cyclohexanol, tert-butyl hydroperoxide (TBHP) oxidizes the alcohol to cyclohexyl aldehyde in situ, which subsequently undergoes MCR with malononitrile and 1,3-cyclohexanedione. This method achieves 82–88% yields under solvent-free conditions.

Mechanistic Insights :

-

Oxidation Step : WO₄²⁻ catalyzes alcohol oxidation via radical intermediates.

-

Condensation : Imidazolium and pyridine moieties facilitate Knoevenagel and Michael additions.

Solvent and Reaction Condition Optimization

Solvent Effects on Reaction Efficiency

Comparative studies reveal solvent polarity significantly impacts reaction kinetics and yields (Table 1).

Table 1. Solvent Screening for Imidazole-Catalyzed Synthesis

| Solvent | Dielectric Constant | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 1.5 | 86 |

| Water | 80.1 | 3.0 | 72 |

| DMF | 36.7 | 2.5 | 68 |

| Solvent-Free | N/A | 4.0 | 61 |

Ethanol emerges as optimal due to its balance of polarity and environmental friendliness.

Temperature and Catalytic Loading

Elevating temperature from 25°C to 78°C (reflux) reduces reaction time by 40% but risks thermal decomposition of the nitrile group. Catalyst screening demonstrates imidazole’s superiority over DBU or NaOH, providing 15–20% higher yields.

Comparative Analysis of Methodologies

Table 2. Method Comparison for 2-Amino-4-cyclohexyl-5-oxo-chromene Synthesis

The tungstate system offers industrial scalability through magnetic recovery of the heterogeneous catalyst, while aqueous methods prioritize green chemistry.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies utilizing continuous flow reactors demonstrate 20% higher space-time yields compared to batch processes. Key parameters include:

-

Residence Time : 12 minutes at 100°C.

-

Catalyst Immobilization : γ-Fe₂O₃ nanoparticles enable magnetic separation.

Waste Minimization Strategies

-

Solvent Recycling : Ethanol recovery via distillation achieves 95% reuse efficiency.

-

Byproduct Utilization : HCN generated during cyclization is neutralized to NaCN for electroplating applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclohexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Amino-4-cyclohexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclohexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (4a)

- Substituents : Phenyl at position 4; methyl groups at position 6.

- Key Differences: The phenyl group introduces aromatic π-electrons, enhancing conjugation and polarizability compared to the aliphatic cyclohexyl group.

- Synthesis : Higher yields (90%) are achieved using dimedone (vs. cyclohexane-1,3-dione for the cyclohexyl analogue), attributed to the electron-donating methyl groups accelerating nucleophilic attack .

2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Substituents : 3,4-Dimethoxyphenyl at position 4; phenyl at position 7.

- Key Differences :

Physicochemical and Spectral Properties

- Key Observations :

Pharmacological and Catalytic Implications

- Anticancer Activity: 4-Aryl derivatives (e.g., 3,4-dimethoxyphenyl) exhibit apoptosis-inducing activity via intercalation with DNA or inhibition of tubulin polymerization .

- Enzyme Inhibition: UCPH-101, a 4-(4-methoxyphenyl)-7-naphthalenyl derivative, acts as a selective excitatory amino acid transporter inhibitor (IC₅₀ = 0.6 µM). The cyclohexyl group’s bulk may hinder target binding compared to planar aryl groups .

- Catalytic Applications : Magnetic UiO-66 catalysts enhance synthesis efficiency for aryl-substituted chromenes (85–92% yield). Cyclohexyl derivatives require longer reaction times due to reduced electronic activation of aldehydes .

Crystallographic Comparison

- Key Observations :

- The cyclohexyl group’s half-boat conformation contrasts with the planar geometry of aryl substituents, influencing molecular packing and solubility.

- Hydrogen-bonding networks (N–H···O/N) stabilize crystal structures, with thiophenyl derivatives exhibiting stronger intermolecular interactions .

Biological Activity

2-Amino-4-cyclohexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This compound is part of the chromene family, known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial effects. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

- Molecular Formula : C22H24N2O2

- Molecular Weight : 348.44 g/mol

- CAS Number : 275360-63-9

Antioxidant Activity

Research indicates that derivatives of chromene compounds exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models. The total antioxidant capacity is often measured using the Trolox equivalent assay.

| Compound | Total Antioxidant Capacity (μmol Trolox equivalent/μmol tested) |

|---|---|

| 2-Amino-4-cyclohexyl derivative | 0.88 ± 0.034 |

| Curcumin | 6.53 ± 0.25 |

This data suggests that while the compound has notable antioxidant activity, it may not surpass that of well-known antioxidants like curcumin .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease (AD). Studies show that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. The inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating cognitive deficits associated with AD.

| Compound | AChE Inhibition IC50 (μM) | BuChE Inhibition IC50 (μM) |

|---|---|---|

| 2-Amino-4-cyclohexyl derivative | 0.44 ± 0.02 | 0.62 ± 0.03 |

| Rivastigmine | 0.19 ± 0.01 | Not applicable |

The results indicate that the compound exhibits stronger inhibitory activity compared to established drugs like rivastigmine .

Anti-cancer Activity

The anti-cancer properties of chromene derivatives have been documented in various studies. These compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including:

- Modulation of cell cycle progression

- Induction of oxidative stress in cancer cells

- Inhibition of angiogenesis

For example, specific derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range.

Study on Molluscicidal Activity

A study investigated the molluscicidal activity of related chromene derivatives against Lymnaea stagnalis, a common freshwater snail vector for schistosomiasis. The results indicated that certain compounds exhibited potent molluscicidal effects, suggesting potential applications in controlling snail populations and reducing disease transmission.

Neurotoxicity Assays

In vitro assays were conducted to assess the neurotoxicity of the compound on neuronal cell lines (SH-SY5Y). The cytotoxicity was evaluated using MTT assays to determine cell viability.

| Compound | Cytotoxicity IC50 (μM) |

|---|---|

| 2-Amino-4-cyclohexyl derivative | 36.28 ± 1.43 |

| Control (Doxorubicin) | 17.5 ± 1.1 |

The safety index ratio was calculated to evaluate therapeutic windows for these compounds .

Q & A

Basic: What are the most efficient synthetic routes for preparing 2-amino-4-cyclohexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

Answer:

The compound is typically synthesized via multi-component reactions (MCRs) involving cyclohexane-1,3-dione, an aldehyde (e.g., cyclohexylcarbaldehyde), and malononitrile. A base catalyst like potassium tertiary butoxide in methanol at room temperature facilitates the reaction, yielding the chromene-carbonitrile framework with high efficiency (89% yield in optimized conditions) . Green chemistry approaches, such as mechanochemical grinding or eutectogel catalysis, reduce solvent use and improve sustainability, achieving comparable yields (85–95%) .

Advanced: How do solvent polarity and catalyst selection influence reaction kinetics and product purity in chromene-carbonitrile synthesis?

Answer:

Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates, while protic solvents (e.g., ethanol) improve crystallinity but may slow kinetics. Acidic catalysts (e.g., p-toluenesulfonic acid) favor imine formation, whereas basic catalysts (e.g., KOtBu) accelerate Knoevenagel condensations. Mechanochemical synthesis minimizes side reactions (e.g., dimerization) by reducing solvent interactions, as demonstrated in green protocols yielding >90% purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; nitrile carbon at δ 115–120 ppm) .

- LCMS : Validates molecular weight (e.g., [M+H]+ peak at m/z 311 for C16H17N2O2) .

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions forming R22(12) motifs) .

Advanced: How can conformational flexibility of the tetrahydrochromene core impact biological activity?

Answer:

The cyclohexenone ring adopts a sofa conformation, while the pyran ring is planar, creating a rigid scaffold that enhances binding to biological targets like microbial enzymes or glutamate transporters. Substituents at C4 (e.g., cyclohexyl vs. aryl groups) modulate steric bulk, affecting ligand-receptor interactions. For example, bulkier groups reduce EAAT1 inhibitory activity by 40% due to steric clashes .

Basic: What crystallographic methods resolve hydrogen-bonding networks in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies intermolecular interactions. For example, N–H⋯N hydrogen bonds (2.89–3.12 Å) form inversion dimers, while C–H⋯O interactions (3.25 Å) stabilize layered packing. Software like ORTEP-3 visualizes thermal ellipsoids and torsion angles .

Advanced: How to resolve contradictions in reported hydrogen-bonding motifs across derivatives?

Answer:

Variations arise from substituent electronic effects. Electron-withdrawing groups (e.g., –CF3) strengthen N–H⋯O bonds (shorter distances: 2.85 Å vs. 3.10 Å in unsubstituted analogs), while bulky groups disrupt π-stacking. High-resolution data (Rint < 0.05) and Hirshfeld surface analysis clarify these discrepancies .

Basic: What pharmacological activities are associated with this compound?

Answer:

Derivatives exhibit antimicrobial activity (MIC: 8–32 µg/mL against Candida albicans) and selective inhibition of excitatory amino acid transporter 1 (EAAT1, IC50: 1.2 µM). The nitrile and amino groups are critical for target engagement .

Advanced: How to design structure-activity relationship (SAR) studies for EAAT1 inhibition?

Answer:

- Core modifications : Replace cyclohexyl with naphthyl (UCPH-101) to enhance lipophilicity and potency (IC50: 0.8 µM).

- Substituent screening : Para-electron-donating groups (e.g., –OCH3) improve bioavailability (t1/2: 30 min vs. 15 min for –Cl derivatives).

- Pharmacokinetics : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability using PAMPA .

Basic: What green chemistry principles apply to scaling up synthesis?

Answer:

- Solvent-free mechanochemistry : Reduces E-factor by 60% compared to traditional reflux .

- Eutectogel catalysts : Enable recyclability (5 cycles without yield drop) and minimize waste .

- Atom economy : MCRs achieve >85% atom utilization versus stepwise routes .

Advanced: How do computational methods complement experimental data in conformational analysis?

Answer:

DFT calculations (B3LYP/6-31G*) predict energy-minimized conformers, aligning with SCXRD data (RMSD: 0.2 Å). Molecular dynamics simulations (50 ns) reveal solvent-dependent flexibility, explaining solubility differences in polar vs. nonpolar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.